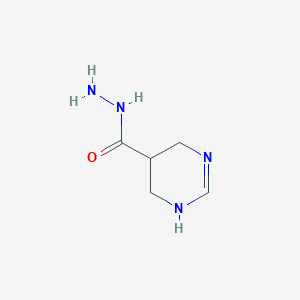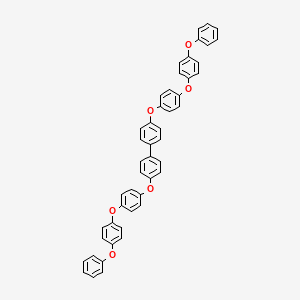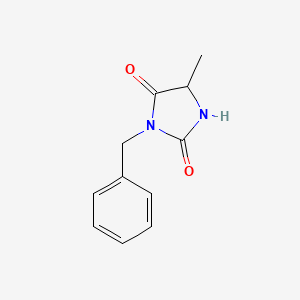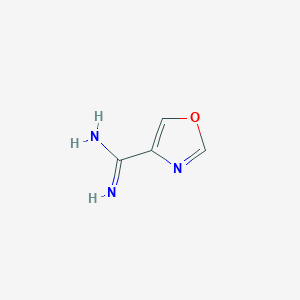
Oxazole-4-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxazole-4-carboximidamide is a heterocyclic compound containing both nitrogen and oxygen atoms within a five-membered ring structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Oxazole-4-carboximidamide can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of carboxylic acids, benzoin, and ammonium acetate in the presence of a catalyst can yield oxazole derivatives . Additionally, the use of magnetic nanocatalysts has been explored for the efficient and eco-friendly synthesis of oxazole derivatives .
Industrial Production Methods
Industrial production of this compound typically involves optimized synthetic routes that ensure high yield and purity. The use of advanced catalytic systems, such as magnetically recoverable catalysts, has been reported to enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
Oxazole-4-carboximidamide undergoes various chemical reactions, including:
Oxidation: Oxidative reactions can modify the functional groups attached to the oxazole ring.
Reduction: Reduction reactions can alter the oxidation state of the compound, leading to different derivatives.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. For example, copper ferrite nanocomposites have been used as catalysts in the synthesis of oxazole derivatives .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, the reaction of this compound with different aldehydes can yield various substituted oxazole derivatives .
Wissenschaftliche Forschungsanwendungen
Oxazole-4-carboximidamide has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of oxazole-4-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, leading to different biological effects. For example, oxazole derivatives have been shown to inhibit tubulin protein, inducing apoptosis in cancer cells . Additionally, the compound’s ability to form non-covalent interactions with biological molecules contributes to its diverse biological activities .
Vergleich Mit ähnlichen Verbindungen
Oxazole-4-carboximidamide can be compared with other similar compounds, such as:
Oxazole-4-carboxylic acid: This compound shares a similar core structure but differs in its functional groups.
Isoxazole derivatives: Isoxazoles have a similar five-membered ring structure but with different atom arrangements.
Benzoxazoles: These compounds contain a fused benzene ring, which imparts different chemical and biological properties
Eigenschaften
Molekularformel |
C4H5N3O |
|---|---|
Molekulargewicht |
111.10 g/mol |
IUPAC-Name |
1,3-oxazole-4-carboximidamide |
InChI |
InChI=1S/C4H5N3O/c5-4(6)3-1-8-2-7-3/h1-2H,(H3,5,6) |
InChI-Schlüssel |
RYJYRCLEAAGNMP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=CO1)C(=N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



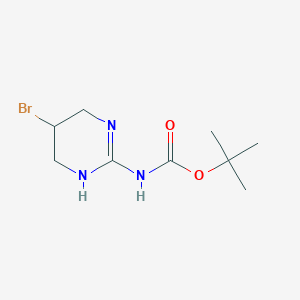

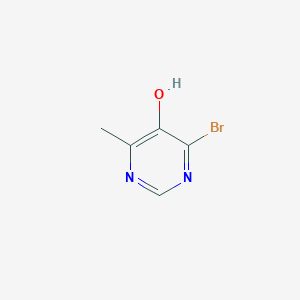
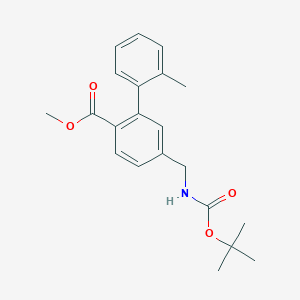
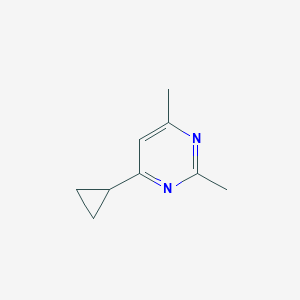
![4-Amino-3-cyano-[1,2,3]triazolo[1,5-a]pyrazine-6-carboxylic acid](/img/structure/B15246482.png)

